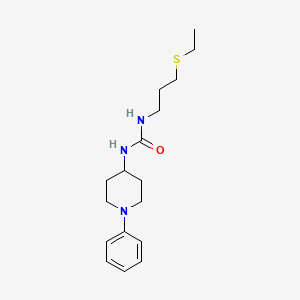
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly used in the treatment of type 2 diabetes, as it inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves the inhibition of the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This enzyme is responsible for the degradation of incretin hormones, which play a critical role in regulating glucose metabolism. By inhibiting N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide increases the levels of incretin hormones, which leads to improved glucose metabolism and glycemic control.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has several biochemical and physiological effects. Studies have shown that this compound can increase insulin secretion, reduce glucagon secretion, and improve beta-cell function. Additionally, N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide in lab experiments is its specificity for the N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide enzyme. This specificity allows for more accurate and targeted research on the effects of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibition. However, one of the limitations of this compound is its potential toxicity, which can affect the results of lab experiments.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide. One area of interest is its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, particularly in long-term studies.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves a multi-step process that includes the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge in organic chemistry.
Applications De Recherche Scientifique
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential therapeutic applications. One of the key areas of research is its use in the treatment of type 2 diabetes. Studies have shown that N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide inhibitors, such as N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide, can improve glycemic control and reduce the risk of cardiovascular events in patients with type 2 diabetes.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2S/c1-4-9-17-13(5-8-14-17)12-6-10-16(11-7-12)20(18,19)15(2)3/h5,8,12H,4,6-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRVRMEYHZHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-3-methylphenyl)methylsulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6626351.png)
![1-[[1-(methoxymethyl)cyclobutyl]methyl]-3-[(1S,3R)-3-(pyrrolidine-1-carbonyl)cyclopentyl]urea](/img/structure/B6626359.png)


![N-(2-cyanoethyl)-N-(2-methoxyethyl)-9-oxa-2-azaspiro[5.5]undecane-2-sulfonamide](/img/structure/B6626391.png)
![N-[2-(2-phenylethylsulfonyl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B6626400.png)



![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)


![N-[2-[(2,4-dichlorophenyl)methyl-methylsulfonylamino]ethyl]acetamide](/img/structure/B6626455.png)